molecular formula C25H24ClNO3 B6545740 N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946359-52-0

N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545740
CAS No.: 946359-52-0
M. Wt: 421.9 g/mol
InChI Key: ABMGTJZKAZYGGK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative characterized by a 3-chloro-4-methylphenyl group attached to the amide nitrogen and a benzofuran-oxy methyl substituent at the para position of the benzoyl moiety. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive benzamides used in agrochemicals (e.g., etobenzanid) or fluorophores (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO3/c1-16-7-12-20(13-21(16)26)27-24(28)18-10-8-17(9-11-18)15-29-22-6-4-5-19-14-25(2,3)30-23(19)22/h4-13H,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGTJZKAZYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H24ClN3O3
  • Molecular Weight : 393.87 g/mol
  • CAS Number : 1021133-90-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It is hypothesized to bind to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.12
HeLa (Cervical Cancer)8.34
A549 (Lung Cancer)6.78
U937 (Leukemia)4.56

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound demonstrated significant cytotoxicity, particularly against U937 cells.

Mechanistic Insights

Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells through:

  • Caspase Activation : Increased activity of caspase 3/7 was observed, suggesting a pathway for programmed cell death.
  • Cell Cycle Arrest : The compound was found to cause G1 phase arrest in MCF-7 cells, inhibiting further cell division.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The results indicated a dose-dependent response with an IC50 value of 5.12 µM .
  • Combination Therapy Potential :
    • Research explored the synergistic effects of combining this compound with standard chemotherapy agents like doxorubicin. Results suggested enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamides

Compound Name R1 Substituent R2 Substituent Notable Features
Target Compound 3-chloro-4-methylphenyl Benzofuran-oxy methyl Benzofuran enhances rigidity
Etobenzanid 2,3-dichlorophenyl Ethoxymethoxy Agrochemically active
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl 2-methoxy-4-methyl Fluorescent properties
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl 4-nitro Nitro group for reactivity

Physicochemical Properties

  • Steric Effects : The 2,2-dimethyl group on the dihydrobenzofuran ring may reduce conformational flexibility, affecting binding to biological targets .

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